REACTION_CXSMILES
|
[CH2:1](N(CCCC)CCCC)CCC.CS(C)=O.O.[NH2:19][C:20]1[N:25]=[C:24]([CH:26]2[CH2:28][CH2:27]2)[N:23]=[C:22]([C:29]([OH:31])=[O:30])[C:21]=1[Cl:32].BrC>O>[NH2:19][C:20]1[N:25]=[C:24]([CH:26]2[CH2:28][CH2:27]2)[N:23]=[C:22]([C:29]([O:31][CH3:1])=[O:30])[C:21]=1[Cl:32] |f:2.3|
|
Name
|
|
Quantity
|
20.4 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
6-amino-5-chloro-2-cyclopropyl-4-pyrimidinecarboxylic acid monohydrate
|
Quantity
|
23.1 g
|
Type
|
reactant
|
Smiles
|
O.NC1=C(C(=NC(=N1)C1CC1)C(=O)O)Cl
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
BrC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
a nitrogen inlet and overhead stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 200-mL reactor equipped with a 10-mL
|
Type
|
ADDITION
|
Details
|
addition funnel below a cold-finger condenser at −10° C.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 25° C.
|
Type
|
CUSTOM
|
Details
|
condensed into the jacketed addition funnel
|
Type
|
ADDITION
|
Details
|
added to the reaction mixture over 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for an additional 3 h
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
added over about 30 minutes to a reactor
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filtered cake was washed with water (2×30 mL)
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. in a vacuum-oven for 16 h
|
Duration
|
16 h
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=NC(=N1)C1CC1)C(=O)OC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.4 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |